1-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine
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Overview
Description
1-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine: , also known by its chemical formula C₈H₁₆N₄ , is a compound with the following properties:
Molecular Weight: 168.24 g/mol
MDL Number: MFCD17255816
Physical State: White to yellow solid
Preparation Methods
Synthetic Routes:: Two complementary pathways for synthesizing 1-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine are proposed:
Method A: Involves starting materials such as succinic anhydride and aminoguanidine hydrochloride.
Method B: Utilizes similar starting materials but follows a different reaction sequence.
Reaction Conditions:: Both methods employ suitable reagents and conditions to achieve the desired product. The exact details of these reactions are available in research publications .
Industrial Production::
Chemical Reactions Analysis
Reactivity:: 1-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine can undergo various reactions, including:
- Oxidation
- Reduction
- Substitution
- Copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) : This reaction is accelerated by water-soluble ligands like BTTAA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) .
Major Products:: The specific products formed depend on the reaction conditions and the starting materials used.
Scientific Research Applications
1-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine finds applications in:
- Chemistry : As a versatile building block in organic synthesis.
- Biology : For designing bioactive compounds.
- Medicine : Potential drug candidates.
- Industry : In specialized chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While no direct analogs are mentioned, its unique structure and reactivity set it apart from other triazole-based compounds.
Properties
Molecular Formula |
C8H16N4 |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-(3-tert-butyl-1H-1,2,4-triazol-5-yl)ethanamine |
InChI |
InChI=1S/C8H16N4/c1-5(9)6-10-7(12-11-6)8(2,3)4/h5H,9H2,1-4H3,(H,10,11,12) |
InChI Key |
GBSOOANSSAAEHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NN1)C(C)(C)C)N |
Origin of Product |
United States |
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